molecular formula C14H12BrClO B3288999 4-Bromo-1-[(3-chlorophenyl)methoxy]-2-methylbenzene CAS No. 854259-18-0

4-Bromo-1-[(3-chlorophenyl)methoxy]-2-methylbenzene

Cat. No.: B3288999
CAS No.: 854259-18-0
M. Wt: 311.60
InChI Key: IRKHEIJIVFBFGP-UHFFFAOYSA-N
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Description

4-Bromo-1-[(3-chlorophenyl)methoxy]-2-methylbenzene is a substituted aromatic compound characterized by a bromine atom at the para-position (C4), a methyl group at the ortho-position (C2), and a (3-chlorophenyl)methoxy group at the meta-position (C1) of the benzene ring. The (3-chlorophenyl)methoxy group introduces steric bulk and electronic effects due to the electron-withdrawing chlorine substituent, distinguishing it from simpler methoxy or benzyloxy derivatives .

Properties

IUPAC Name

4-bromo-1-[(3-chlorophenyl)methoxy]-2-methylbenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12BrClO/c1-10-7-12(15)5-6-14(10)17-9-11-3-2-4-13(16)8-11/h2-8H,9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRKHEIJIVFBFGP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)Br)OCC2=CC(=CC=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12BrClO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-1-[(3-chlorophenyl)methoxy]-2-methylbenzene typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 4-bromo-2-methylphenol and 3-chlorobenzyl chloride.

    Reaction Conditions: The reaction is carried out under basic conditions, often using a base like potassium carbonate (K2CO3) in a polar aprotic solvent such as dimethylformamide (DMF).

    Procedure: The 4-bromo-2-methylphenol is reacted with 3-chlorobenzyl chloride in the presence of the base to form the desired product through a nucleophilic substitution reaction.

Industrial Production Methods

In an industrial setting, the production of 4-Bromo-1-[(3-chlorophenyl)methoxy]-2-methylbenzene may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and efficiency, potentially using continuous flow reactors and automated systems to control reaction parameters.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-1-[(3-chlorophenyl)methoxy]-2-methylbenzene can undergo various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form biaryl compounds.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in solvents like DMF or tetrahydrofuran (THF).

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in solvents like ether or ethanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various ethers or amines, while oxidation can produce ketones or carboxylic acids.

Scientific Research Applications

4-Bromo-1-[(3-chlorophenyl)methoxy]-2-methylbenzene has several scientific research applications:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Medicinal Chemistry: The compound is investigated for its potential pharmacological properties and as a building block for drug development.

    Materials Science: It is used in the development of new materials with specific electronic or optical properties.

    Biological Studies: Researchers study its interactions with biological molecules to understand its potential as a therapeutic agent.

Mechanism of Action

The mechanism of action of 4-Bromo-1-[(3-chlorophenyl)methoxy]-2-methylbenzene depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The exact pathways involved would be elucidated through detailed biochemical and pharmacological studies.

Comparison with Similar Compounds

Physicochemical Properties

Lipophilicity

Lipophilicity (logK) is a critical parameter for bioavailability and membrane permeability. Evidence highlights that bromine substitution at the para-position (e.g., 4-bromo derivatives) increases lipophilicity compared to ortho- or meta-bromo isomers. For example, the 4-bromo isomer 3i (logK = 3.82) exhibited higher lipophilicity than 2-bromo (3g , logK = 3.45) and 3-bromo (3h , logK = 3.60) analogs .

The (3-chlorophenyl)methoxy group in the target compound likely enhances lipophilicity further due to the hydrophobic chlorine atom. In contrast, methoxy-substituted derivatives (e.g., 3-methoxy vs. 4-methoxy) show variable trends: 3-methoxy derivatives (e.g., 3c/4c) have higher logK values than 2- or 4-methoxy analogs .

Table 1: Lipophilicity and Substituent Effects
Compound Substituents logK Key Observation
4-Bromo-1-[(3-chlorophenyl)methoxy]-2-methylbenzene 4-Br, 1-(3-Cl-C₆H₄-OCH₂), 2-Me Predicted: High Chlorine and bromine enhance hydrophobicity
4-Benzyloxy-2-bromo-1-methoxybenzene 4-BnO, 2-Br, 1-OMe Moderate Benzyloxy group increases bulk but lacks Cl
3-Bromo-4-methoxyphenyl acetate 3-Br, 4-OMe, OAc 2.98 Acetylation reduces lipophilicity

Reactivity

The para-bromine atom in the target compound is susceptible to nucleophilic aromatic substitution (SNAr) due to electron withdrawal by the adjacent methoxy group. This contrasts with 2-bromo derivatives, where steric hindrance from substituents like methyl groups (e.g., 2-methyl in the target compound) may slow reactivity . The (3-chlorophenyl)methoxy group could further activate the ring for electrophilic substitution at the para-bromine position compared to non-halogenated analogs .

Biological Activity

4-Bromo-1-[(3-chlorophenyl)methoxy]-2-methylbenzene is an organic compound characterized by its unique molecular structure, which includes a bromine atom, a chlorine atom, and a methoxy group attached to a benzene ring. This compound, with the molecular formula C14H12BrClO and a molecular weight of approximately 311.60 g/mol, has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry.

Chemical Structure and Properties

The compound's structure can be depicted as follows:

C14H12BrClO\text{C}_{14}\text{H}_{12}\text{BrClO}

This configuration enables various chemical reactivities that may contribute to its biological effects. The presence of halogen atoms (bromine and chlorine) and the methoxy group are significant for its interaction with biological targets.

Antimicrobial Properties

Research indicates that compounds similar to 4-Bromo-1-[(3-chlorophenyl)methoxy]-2-methylbenzene exhibit notable antimicrobial activity. The structure-activity relationship (SAR) studies suggest that the presence of electron-withdrawing groups like bromine enhances antimicrobial efficacy. For instance, compounds with similar halogen substitutions have demonstrated effective inhibition against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MIC) ranging from 46.9 μg/mL to 93.7 μg/mL .

Anticancer Activity

Preliminary investigations have highlighted the potential anticancer properties of this compound. Similar phenolic compounds have been shown to interact with key cellular pathways involved in cancer progression, such as the extracellular signal-regulated kinase (ERK) pathway and fibroblast growth factor receptor (FGFR) signaling. These interactions may influence cell proliferation and survival, particularly in lung and cervical cancer models.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntimicrobialMIC: 46.9 - 93.7 μg/mL against various bacteria
AnticancerInhibition of ERK and FGFR pathways

The mechanism by which 4-Bromo-1-[(3-chlorophenyl)methoxy]-2-methylbenzene exerts its biological effects is still under investigation. However, it is hypothesized that its interaction with cytochrome P450 enzymes may influence drug metabolism and pharmacokinetics, potentially leading to altered therapeutic outcomes when used in conjunction with other drugs.

Target Interactions

The compound is believed to target specific proteins involved in critical biochemical pathways:

  • Cytochrome P450 Enzymes : Affecting drug metabolism.
  • ERK Pathway : Involved in cell proliferation.
  • FGFR : Associated with tumor growth and survival.

Case Studies

A series of studies have been conducted to evaluate the biological activity of related compounds:

  • Antimicrobial Study : A compound structurally similar to 4-Bromo-1-[(3-chlorophenyl)methoxy]-2-methylbenzene was tested against multiple bacterial strains, showing significant growth inhibition compared to standard antibiotics .
  • Cancer Cell Line Study : In vitro studies on cancer cell lines demonstrated that analogs with similar structures inhibited cell proliferation significantly more than control groups.

Q & A

Q. What safety protocols are essential when handling this compound?

  • Methodology :

Hazard Assessment : Review SDS data for analogous bromo/chloro aromatics (e.g., skin irritation, toxicity).

Engineering Controls : Use fume hoods and sealed systems for reactions involving volatile intermediates.

Waste Disposal : Neutralize halogenated byproducts with alkaline hydrolysis before disposal .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 2
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